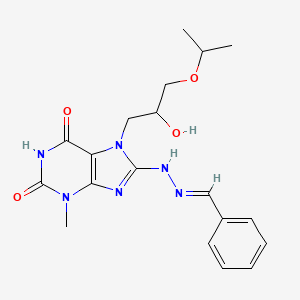
(E)-8-(2-benzylidenehydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
描述
The compound (E)-8-(2-benzylidenehydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione belongs to the class of 8-hydrazinyl-substituted purine diones. Its structure features:
- Position 7: A 2-hydroxy-3-isopropoxypropyl group, contributing polar and hydrogen-bonding capabilities.
- Position 3: A methyl group, typical in xanthine derivatives to modulate steric and electronic effects.
属性
IUPAC Name |
8-[(2E)-2-benzylidenehydrazinyl]-7-(2-hydroxy-3-propan-2-yloxypropyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O4/c1-12(2)29-11-14(26)10-25-15-16(24(3)19(28)22-17(15)27)21-18(25)23-20-9-13-7-5-4-6-8-13/h4-9,12,14,26H,10-11H2,1-3H3,(H,21,23)(H,22,27,28)/b20-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONKZWHPVNPKDW-AWQFTUOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CN1C2=C(N=C1NN=CC3=CC=CC=C3)N(C(=O)NC2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OCC(CN1C2=C(N=C1N/N=C/C3=CC=CC=C3)N(C(=O)NC2=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (E)-8-(2-benzylidenehydrazinyl)-7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a derivative of purine, a class of compounds known for their significant biological activities. This article reviews its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Purine core : A bicyclic structure that is fundamental to nucleic acids and various biologically active molecules.
- Hydrazine moiety : Known for its role in various biological reactions.
- Isopropoxy and hydroxy groups : Contributing to the compound's solubility and interaction with biological targets.
1. Antidepressant and Anxiolytic Properties
Research indicates that derivatives of purine compounds can exhibit antidepressant and anxiolytic effects through modulation of serotonin receptors. Specifically, studies have shown that certain purine derivatives act as mixed ligands for the 5-HT1A , 5-HT2A , and 5-HT7 receptors, which are implicated in mood regulation.
- Case Study : A study on related purine derivatives demonstrated significant antidepressant-like effects in the forced swim test (FST) and anxiolytic-like activity in the four-plate test (FPT) in mice. The compound 21 , structurally similar to our target compound, displayed notable activity against these models, suggesting potential efficacy for mood disorders .
2. Antimycobacterial Activity
Recent investigations into purine derivatives have revealed their potential as inhibitors of Mycobacterium tuberculosis .
- Mechanism : These compounds target the MurB enzyme, crucial for bacterial cell wall synthesis. The inhibition disrupts peptidoglycan biosynthesis, leading to bactericidal effects.
- Findings : A series of purine-linked piperazine derivatives were synthesized and tested against M. tuberculosis H37Rv. Several analogues showed promising anti-mycobacterial activity, outperforming traditional treatments like Ethambutol .
Pharmacological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding Affinity : The compound's ability to bind with high affinity to serotonin receptors contributes to its psychotropic effects.
- Enzyme Inhibition : By inhibiting key enzymes such as MurB in bacteria, this compound can exert antibacterial effects.
- Molecular Docking Studies : Computational studies have predicted favorable interactions between this compound and target proteins involved in neurotransmission and bacterial metabolism.
Data Summary
相似化合物的比较
Structural and Substituent Analysis
The table below compares the target compound with structurally related purine diones, focusing on substituents at positions 7 and 8, physical properties, and spectroscopic trends:
Key Findings
Substituent Effects on Polarity and Solubility :
- The 2-hydroxy-3-isopropoxypropyl group in the target compound introduces significant polarity compared to lipophilic substituents like 3-methylbutyl () or octyl (). This likely enhances aqueous solubility, critical for bioavailability.
- In contrast, benzyl (–4) or ethyl () groups at position 7 reduce polarity, favoring membrane permeability.
The (Z)-configured analog in may exhibit steric hindrance, altering binding affinity.
Thermal Stability :
- Melting points for benzyl-substituted analogs (152–164°C, –4) suggest moderate crystallinity. The target compound’s hydroxy-isopropoxypropyl group may lower its melting point due to increased flexibility.
Spectroscopic Trends :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


